Amphetamine-d6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

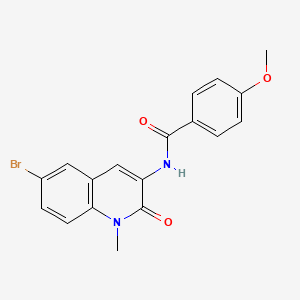

Amphetamine-d6 is a deuterated form of amphetamine, a stimulant of the phenethylamine class. It is commonly used as an internal standard in mass spectrometry for the quantitation of amphetamine levels in biological samples such as urine, serum, or plasma . The compound is chemically similar to amphetamine but contains six deuterium atoms, which makes it useful in various analytical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas or deuterated solvents . The reaction conditions often include elevated temperatures and the use of a palladium or platinum catalyst to facilitate the exchange process.

Industrial Production Methods

Industrial production of Amphetamine-d6 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent deuterium incorporation. Quality control measures, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are employed to verify the purity and isotopic enrichment of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Amphetamine-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are similar to those of non-deuterated amphetamine but may exhibit slight differences in reaction rates due to the kinetic isotope effect.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deuterated analogs of amphetamine derivatives such as deuterated phenylacetone, deuterated benzyl alcohol, and deuterated phenylpropanolamine .

Aplicaciones Científicas De Investigación

Amphetamine-d6 has a wide range of scientific research applications:

Mass Spectrometry Standard: It serves as a critical internal standard in mass spectrometry, enhancing the reliability of quantitative analyses in forensic toxicology.

Pharmaceutical Research: As a deuterated version of amphetamine, it is used extensively in pharmacokinetic studies to track and understand the metabolic pathways of amphetamines.

Forensic Analysis: This compound is used in forensic laboratories to detect and quantify amphetamine levels in biological samples, ensuring accurate and reproducible results.

Clinical Toxicology: It is employed in clinical toxicology to monitor amphetamine levels in patients undergoing treatment for attention-deficit/hyperactivity disorder (ADHD) or narcolepsy.

Mecanismo De Acción

Amphetamine-d6 exerts its effects by stimulating the release of neurotransmitters such as dopamine and norepinephrine from presynaptic terminals . It enters the presynaptic terminal through the dopamine transporter and displaces neurotransmitters from vesicles, leading to increased levels of free catecholamines in the synapse . This results in enhanced neurotransmission and the characteristic stimulant effects of amphetamine .

Comparación Con Compuestos Similares

Similar Compounds

Methamphetamine: A potent central nervous system stimulant with a similar mechanism of action but higher potency and longer duration of effects.

Methylphenidate: Another stimulant used to treat ADHD, but it primarily inhibits the reuptake of dopamine and norepinephrine rather than promoting their release.

Uniqueness

Amphetamine-d6 is unique due to its deuterium labeling, which makes it an invaluable tool in analytical chemistry and pharmacokinetic studies. The presence of deuterium atoms allows for precise quantitation and tracking of amphetamine metabolism, providing insights that are not possible with non-deuterated compounds .

Propiedades

Número CAS |

73758-26-6 |

|---|---|

Fórmula molecular |

C9H13N |

Peso molecular |

141.24 g/mol |

Nombre IUPAC |

1,1,1,2,3,3-hexadeuterio-3-phenylpropan-2-amine |

InChI |

InChI=1S/C9H13N/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/i1D3,7D2,8D |

Clave InChI |

KWTSXDURSIMDCE-ZQLKWRTGSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC=CC=C1)N |

SMILES canónico |

CC(CC1=CC=CC=C1)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Benzyl-1-(1,4-dithiaspiro[4.5]decan-3-ylmethyl)piperidine](/img/structure/B11936796.png)

![(2S)-3-[3-(5-benzyl-2-carbamoylphenyl)phenyl]-2-methylpropanoic acid](/img/structure/B11936801.png)

![2-(Hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol](/img/structure/B11936826.png)

![5'-o-[n-(l-Glutaminyl)-sulfamoyl]adenosine](/img/structure/B11936830.png)

![1-Octylnonyl 8-[[8-[(1-ethylnonyl)oxy]-8-oxooctyl](2-hydroxyethyl)amino]octanoate](/img/structure/B11936836.png)

![5,8,11,14-Eicosatetraenoic acid, (1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-2-[(1Z)-1-octadecen-1-yloxy]ethyl ester, (5Z,8Z,11Z,14Z)-](/img/structure/B11936841.png)